molecular formula C12H10N2O B169763 8-methoxy-9H-pyrido[2,3-b]indole CAS No. 105529-94-0

8-methoxy-9H-pyrido[2,3-b]indole

Cat. No.: B169763
CAS No.: 105529-94-0
M. Wt: 198.22 g/mol
InChI Key: HDQXNSNMBZJQPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-9H-pyrido[2,3-b]indole typically involves the reaction of 2,3-dichloropyridine with 2-anisidine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

8-Methoxy-9H-pyrido[2,3-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methoxy-9H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

8-methoxy-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-15-10-6-2-4-8-9-5-3-7-13-12(9)14-11(8)10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXNSNMBZJQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544215
Record name 8-Methoxy-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105529-94-0
Record name 8-Methoxy-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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